

# Technical Guide: Synthesis of 2-Amino-5-bromo-4-methylbenzoic Acid

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## Compound of Interest

**Compound Name:** 2-Amino-5-bromo-4-methylbenzoic acid

**Cat. No.:** B1282578

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for **2-Amino-5-bromo-4-methylbenzoic acid**, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a scientifically plausible route based on established chemical principles and analogous reactions reported for similar substrates. The core of this proposed synthesis is the electrophilic bromination of 2-Amino-4-methylbenzoic acid.

## Proposed Synthesis Pathway

The most direct and logical synthetic route to **2-Amino-5-bromo-4-methylbenzoic acid** is the regioselective bromination of the commercially available starting material, 2-Amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid). The amino (-NH<sub>2</sub>) and methyl (-CH<sub>3</sub>) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. In the starting material, the positions ortho and para to the strongly activating amino group are either occupied or sterically hindered. The position para to the amino group is blocked by the methyl group. The position ortho to the amino group and meta to the carboxylic acid (C5) is the most likely site for electrophilic substitution.

A common and effective method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS) in a suitable solvent, such as N,N-Dimethylformamide (DMF) or

acetic acid. This reagent offers advantages in terms of safety and selectivity compared to liquid bromine.

## Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

Property	Starting Material: 2-Amino-4-methylbenzoic acid	Final Product: 2-Amino-5-bromo-4-methylbenzoic acid
CAS Number	2305-36-4	106976-24-3
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	151.16 g/mol	230.06 g/mol
Appearance	White to off-white crystalline powder	Solid (predicted)
Melting Point	172-176 °C	Not available
Boiling Point	Not available	Not available
Solubility	Sparingly soluble in water	Not available

## Proposed Experimental Protocol

This protocol describes the synthesis of **2-Amino-5-bromo-4-methylbenzoic acid** via the bromination of 2-Amino-4-methylbenzoic acid using N-Bromosuccinimide.

Materials and Reagents:

- 2-Amino-4-methylbenzoic acid
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)

- Deionized water
- Ice

**Equipment:**

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

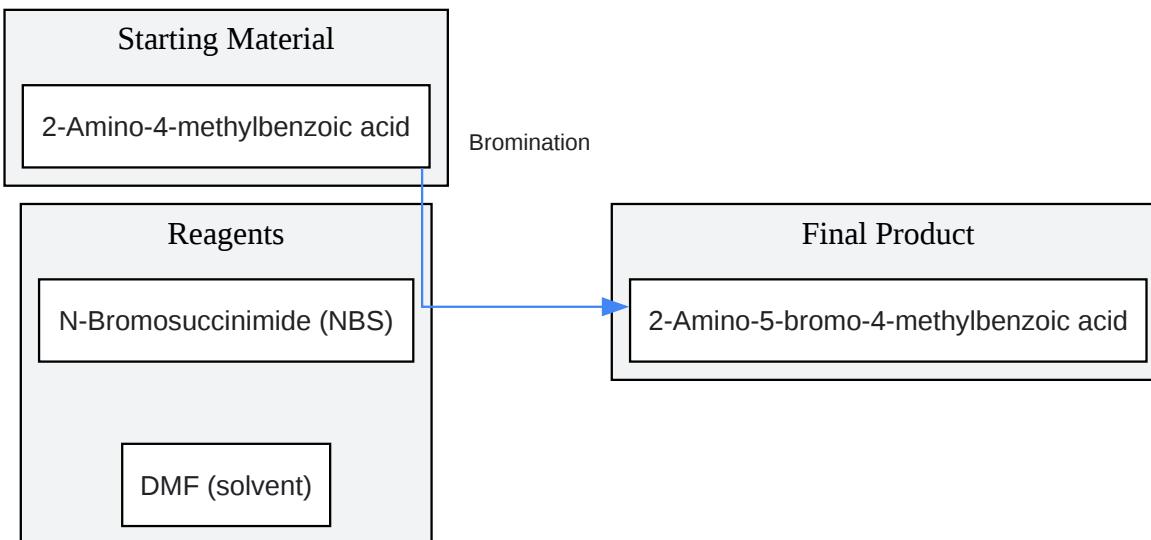
**Procedure:**

- Reaction Setup:
  - In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylbenzoic acid (1.0 equivalent) in N,N-Dimethylformamide (DMF).
  - Cool the flask in an ice bath to 0-5 °C.
- Addition of Brominating Agent:
  - Prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of DMF.
  - Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylbenzoic acid over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
- Reaction Monitoring:

- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation:
  - Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. This will cause the product to precipitate.
  - Stir the resulting slurry for 30 minutes to ensure complete precipitation.
  - Collect the solid product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and succinimide.
- Purification:
  - The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product, **2-Amino-5-bromo-4-methylbenzoic acid**.
  - Dry the purified product under vacuum.

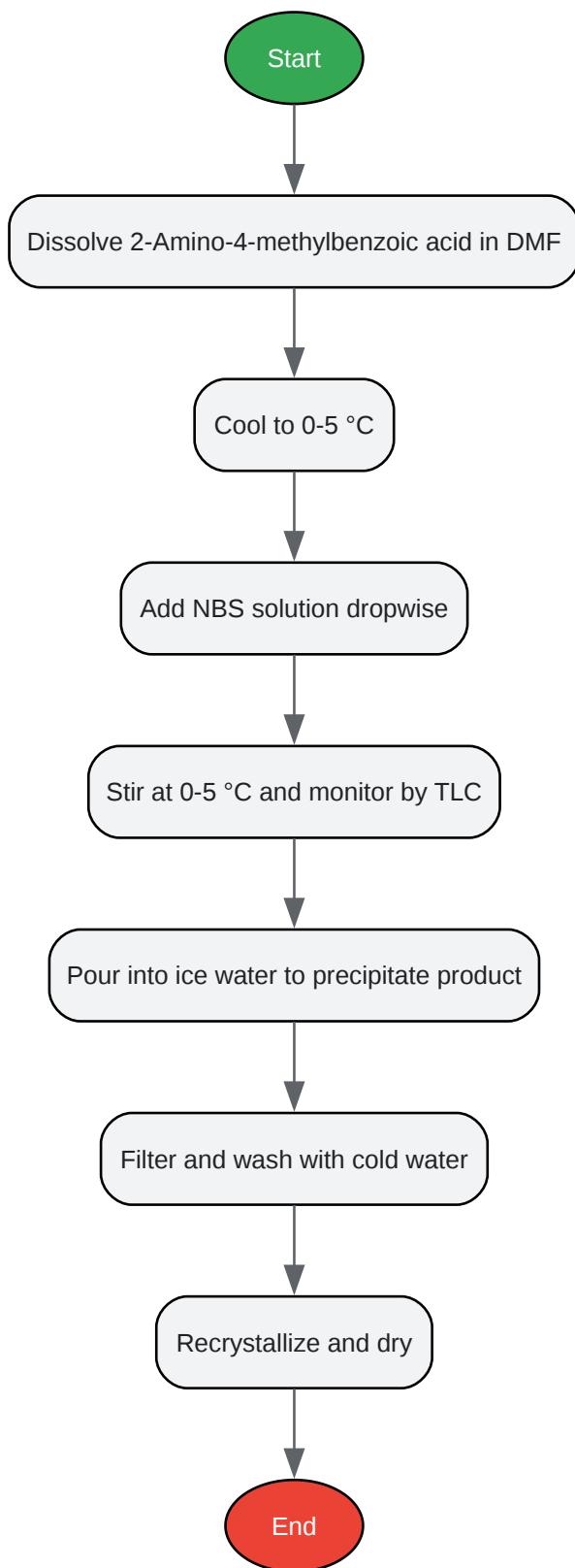
## Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and the logical relationship of the components.



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Caption: Proposed synthesis of **2-Amino-5-bromo-4-methylbenzoic acid**.



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Caption: Experimental workflow for the proposed synthesis.

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